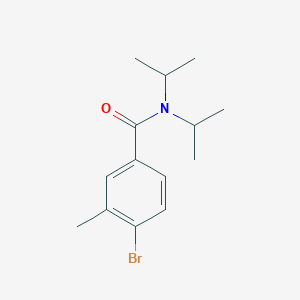

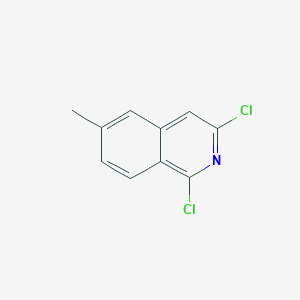

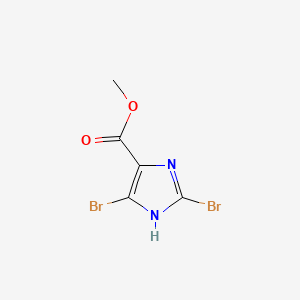

![molecular formula C13H10ClNO4S B1463003 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid CAS No. 1179130-12-1](/img/structure/B1463003.png)

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid

Vue d'ensemble

Description

“2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1179130-12-1 . It has a molecular weight of 311.75 . The compound is also known as BAY-8002 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C13H10ClNO4S . The InChI code for this compound is 1S/C13H10ClNO4S/c14-12-7-6-9 (8-11 (12)13 (16)17)15-20 (18,19)10-4-2-1-3-5-10/h1-8,15H, (H,16,17) .Applications De Recherche Scientifique

EP1 Receptor Selective Antagonists

Heteroaryl sulfonamides, related in structure to 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, have been investigated for their potential as EP1 receptor selective antagonists. These compounds, including analogs with modified sulfonyl moieties, exhibit optimized antagonist activity, some demonstrating in vivo effects. This research underscores the therapeutic potential in targeting prostaglandin E2 (PGE2) pathways for treating various diseases (Naganawa et al., 2006).

Electrochemical Reduction Studies

Research on the electrochemical reduction of azo-bond-containing benzoic acids, which share a similar benzene core and functional groups with the compound , helps in understanding the redox behavior of these compounds. The studies provide insights into the electrochemical pathways, revealing the influence of substituents and solution pH on the reduction process. This knowledge is critical for applications in environmental chemistry and synthetic methodologies (Mandić et al., 2004).

Metabolism and Pharmacokinetics

Research involving compounds structurally related to this compound, such as novel antidepressants, provides valuable information on metabolic pathways and the role of various cytochrome P450 enzymes in drug metabolism. Understanding these pathways is crucial for drug development, including predicting drug interactions and optimizing pharmacokinetic profiles (Hvenegaard et al., 2012).

Anti-inflammatory and Antimicrobial Agents

The synthesis and evaluation of fused pyrimidine derivatives from chlorobenzoic acids, including compounds with similar functional groups, have shown significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings highlight the potential of these compounds in developing new therapeutic agents (Vachala et al., 2011).

Oxidative Studies

Oxidative studies on fursemide, a compound with a benzoic acid core and related functional groups, provide insights into the kinetics and mechanism of oxidation reactions. Such studies are essential for understanding the stability and reactivity of pharmaceutical compounds under various conditions (Angadi et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, also known as BAY-8002, is the monocarboxylate transporter 1 (MCT1) and MCT2 . These transporters play a crucial role in the bidirectional transport of lactate across the cell membrane .

Mode of Action

This compound interacts with its targets, MCT1 and MCT2, by inhibiting their function . This inhibition prevents the bidirectional transport of lactate, which is a key process in cellular metabolism .

Biochemical Pathways

By inhibiting MCT1 and MCT2, this compound affects the lactate shuttle pathway . This results in an accumulation of lactate within the cell and a subsequent alteration in cellular metabolism .

Pharmacokinetics

It is known that the compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

The inhibition of lactate transport by this compound leads to a significant increase in intracellular lactate levels . This can have various effects on the cell, including alterations in metabolic processes. In cancer cell lines, this compound exhibits antiproliferative activity .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid functions primarily as an inhibitor of monocarboxylate transporters, which are integral membrane proteins involved in the transport of lactate and other monocarboxylates across cell membranes. This compound interacts with monocarboxylate transporter 1 and monocarboxylate transporter 2, inhibiting their activity and thereby affecting lactate transport. The inhibition of these transporters by this compound leads to an accumulation of lactate within cells, which can have significant biochemical implications .

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting monocarboxylate transporter 1 and monocarboxylate transporter 2, this compound disrupts lactate transport, leading to increased intracellular lactate levels. This accumulation of lactate can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the elevated lactate levels can inhibit cell proliferation and induce apoptosis, making this compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of monocarboxylate transporter 1 and monocarboxylate transporter 2, thereby inhibiting their function. This binding prevents the transport of lactate and other monocarboxylates across the cell membrane, leading to an accumulation of these metabolites within the cell. The inhibition of monocarboxylate transporters by this compound can also result in changes in gene expression, particularly those genes involved in metabolic regulation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of monocarboxylate transporters, resulting in prolonged accumulation of lactate and other monocarboxylates within cells. This prolonged inhibition can have lasting effects on cellular function, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits monocarboxylate transporters without causing significant toxicity. At higher doses, this compound can induce adverse effects, including toxicity and metabolic imbalances. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of monocarboxylate transporters and subsequent biological effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate transport and metabolism. By inhibiting monocarboxylate transporter 1 and monocarboxylate transporter 2, this compound affects the flux of lactate and other monocarboxylates across cell membranes. This inhibition can lead to changes in metabolic flux and alterations in the levels of various metabolites, including lactate and pyruvate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with monocarboxylate transporters. The compound’s inhibition of these transporters affects its localization and accumulation within cells. Studies have shown that this compound can accumulate in tissues with high expression of monocarboxylate transporters, such as cancerous tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where monocarboxylate transporters are located. The compound’s activity is directed towards these transporters, leading to its accumulation at the cell membrane. This localization is crucial for its inhibitory effects on lactate transport and subsequent cellular processes .

Propriétés

IUPAC Name |

5-(benzenesulfonamido)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBZUOKGPCNEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

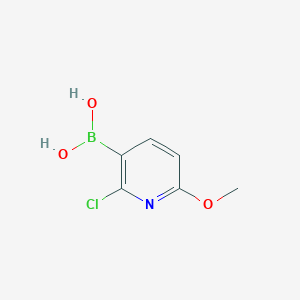

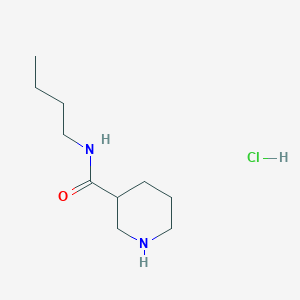

![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)

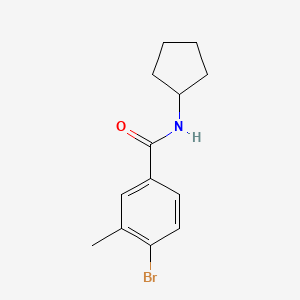

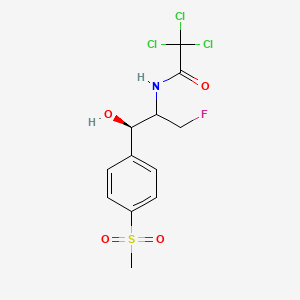

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)

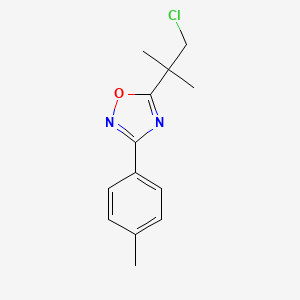

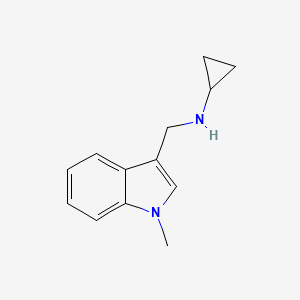

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)